3-(trans-4-N-Pentylcyclohexyl)propionic acid
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Overview
Description
3-(trans-4-N-Pentylcyclohexyl)propionic acid is a chemical compound with the molecular formula C14H26O2. It is also known by its systematic name, cyclohexanepropanoic acid, 4-pentyl-, trans-. This compound is characterized by a cyclohexane ring substituted with a pentyl group and a propionic acid moiety. It is used primarily in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trans-4-N-Pentylcyclohexyl)propionic acid typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.
Introduction of the pentyl group: This step involves the alkylation of the cyclohexane ring with a pentyl halide under basic conditions.
Attachment of the propionic acid moiety: This can be done through a Friedel-Crafts acylation reaction, where the cyclohexane ring is acylated with propionic acid chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(trans-4-N-Pentylcyclohexyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
3-(trans-4-N-Pentylcyclohexyl)propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology.
Medicine: Research into its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties.
Industry: It is used in the development of liquid crystal materials for display technologies.
Mechanism of Action
The mechanism of action of 3-(trans-4-N-Pentylcyclohexyl)propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in lipid metabolism, such as cyclooxygenases.
Pathways Involved: It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanepropanoic acid, 4-pentyl-, cis-: Similar structure but different stereochemistry.
Cyclohexanepropanoic acid, 4-butyl-, trans-: Similar structure but with a butyl group instead of a pentyl group.
Cyclohexanepropanoic acid, 4-pentyl-, trans-: Similar structure but with different functional groups.
Uniqueness
3-(trans-4-N-Pentylcyclohexyl)propionic acid is unique due to its specific combination of a cyclohexane ring, a pentyl group, and a propionic acid moiety. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds .
Properties
Molecular Formula |
C14H26O2 |
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Molecular Weight |
226.35 g/mol |
IUPAC Name |
3-(4-pentylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14(15)16/h12-13H,2-11H2,1H3,(H,15,16) |
InChI Key |
CWOFWNKARJIFNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)CCC(=O)O |
Origin of Product |
United States |
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